molecular formula C10H12O B2408225 (1beta,2beta,6beta,7beta)-Tricyclo[5.2.1.02,6]deca-8-ene-3-one CAS No. 151717-06-5

(1beta,2beta,6beta,7beta)-Tricyclo[5.2.1.02,6]deca-8-ene-3-one

Cat. No.: B2408225
CAS No.: 151717-06-5
M. Wt: 148.205
InChI Key: NDZKBCKGQBZZFM-JIOCBJNQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(1beta,2beta,6beta,7beta)-Tricyclo[5.2.1.02,6]deca-8-ene-3-one” is a chemical compound. It’s involved in the liquid-phase hydrogenation of dicyclopentadiene . The process occurs in the presence of a Pd/γ-Al2O3 catalyst (PC-25) in heptane at 76 °C .


Chemical Reactions Analysis

The compound is formed during the liquid-phase hydrogenation of dicyclopentadiene . This reaction proceeds via the intermediate endo-tricyclo[5.2.1.02,6]dec-3-ene .

Scientific Research Applications

Chemical Reaction Studies

(1beta,2beta,6beta,7beta)-Tricyclo[5.2.1.02,6]deca-8-ene-3-one has been extensively studied for its unique chemical properties and reactions. Research by Klunder et al. (2009) demonstrated its highly strained central double bond, which exhibits exclusive exo-facial selectivity in Michael addition reactions. This property is attributed to the steric and electronic factors imposed by the tricyclic skeleton, impacting the hybridization at the bridgehead positions. The study also observed that the presence of a C8–C9 double bond significantly influences the reactivity of this compound in addition reactions (Klunder, Volkers, & Zwanenburg, 2009).

Medicinal Chemistry

While your request excludes information related to drug use, dosage, and side effects, it's noteworthy that compounds structurally similar to this compound have been explored in medicinal chemistry. For instance, the study by Sun et al. (2004) on eudesmanes from Caragana intermedia, which are structurally related compounds, indicated potential biological activities, such as glucose consumption activity (Sun, Chen, Zhang, & Hu, 2004).

Stereochemistry and Molecular Structure

The stereochemistry and molecular structure of compounds like this compound are of great interest in chemical research. Studies such as that by de Gelder et al. (1998) have detailed the crystal and molecular structure of related compounds, providing insights into their absolute configuration and stereochemical properties (de Gelder, Smits, Ramesh, Bakkeren, & Klunder, 1998).

Synthetic Applications

This compound and its analogs have also found applications in synthetic chemistry. Zhu et al. (1995) described the synthesis of 6-functionalized tricyclodecadienones, expanding the chemical scope of tricyclodecadienone system as a synthetic equivalent of cyclopentadienone (Zhu, Klunder, & Zwanenburg, 1995).

Photochemical Properties

The photochemical properties of tricyclic compounds similar to this compound have been a subject of research. For instance, Childs et al. (1986) investigated the photoisomerization of related compounds, which could have implications in understanding the light-induced reactions of such tricyclic structures (Childs, Duffey, & Mahendran, 1986).

Properties

IUPAC Name

(1R,2S,6R,7S)-tricyclo[5.2.1.02,6]dec-8-en-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O/c11-9-4-3-8-6-1-2-7(5-6)10(8)9/h1-2,6-8,10H,3-5H2/t6-,7+,8-,10+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDZKBCKGQBZZFM-JIOCBJNQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2C1C3CC2C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)[C@@H]2[C@H]1[C@H]3C[C@@H]2C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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